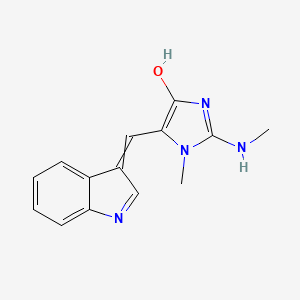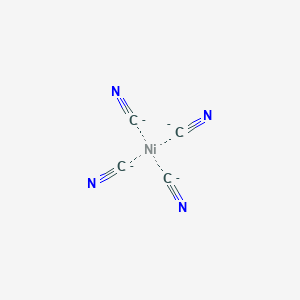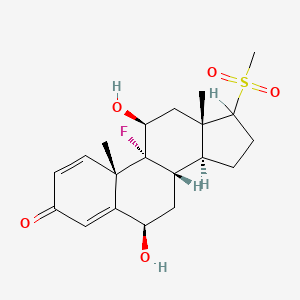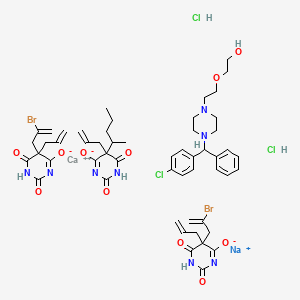![molecular formula C18H19N3O2 B1223097 2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester](/img/structure/B1223097.png)
2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7-dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidine derivatives, including ethyl 2-(3,6-dimethyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) acetate. This compound was evaluated for cytotoxic and 5-lipoxygenase inhibition activities, highlighting its potential in anticancer research and anti-inflammatory applications Rahmouni et al., 2016.
Anticancer Activity
Abdellatif et al. (2014) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to 2-(5,7-dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester. These compounds demonstrated significant antitumor activity, specifically on the MCF-7 human breast adenocarcinoma cell line Abdellatif et al., 2014.
Cyclization and Recyclization Studies
Goryaeva et al. (2013) studied the cyclization reactions of compounds structurally similar to 2-(5,7-dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester. Their work focused on understanding the chemical processes and transformations in the synthesis of related compounds, providing insight into the chemical behavior of these types of molecules Goryaeva et al., 2013.
Benzodiazepine Receptor Ligands
Bruni et al. (1994) explored the reactivity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, closely related to the compound . This research is crucial in developing potential ligands for benzodiazepine receptors, which could have implications in the treatment of various neurological disorders Bruni et al., 1994.
Synthesis of Related Esters
Auzzi et al. (1979) reported on the synthesis of ethyl 2-phenyl-7-alkyl pyrazolo[1,5-a]pyrimidine-5-carboxylate and related compounds. These syntheses contribute to the broader understanding of pyrazolopyrimidine derivatives and their potential applications in various fields of chemistry Auzzi et al., 1979.
properties
Product Name |
2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 2-(5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C18H19N3O2/c1-4-23-17(22)10-15-12(2)20-18-16(11-19-21(18)13(15)3)14-8-6-5-7-9-14/h5-9,11H,4,10H2,1-3H3 |
InChI Key |
IEERSKHYYZMTDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)C |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol](/img/structure/B1223021.png)








![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)
